An In-depth Technical Guide to tert-Butyl 2,4-Difluorobenzoate
An In-depth Technical Guide to tert-Butyl 2,4-Difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of tert-butyl 2,4-difluorobenzoate, a key chemical intermediate in the fields of pharmaceutical and agrochemical synthesis. The document details its chemical identity, physicochemical properties, synthesis, applications, and safety protocols. With full editorial control, this guide is structured to deliver practical, field-proven insights for professionals engaged in research and development.
Compound Identification and Physicochemical Properties
Tert-butyl 2,4-difluorobenzoate is an aromatic ester distinguished by a difluorinated phenyl ring and a bulky tert-butyl ester group. These structural features are pivotal to its utility in organic synthesis.
Key Identifiers:
| Identifier | Value |
| CAS Number | 500353-15-1[1] |
| IUPAC Name | tert-butyl 2,4-difluorobenzoate |
| Synonyms | 2,4-Difluoro-benzoic acid tert-butyl ester, 1,1-Dimethylethyl 2,4-difluorobenzoate[2] |
| Molecular Formula | C₁₁H₁₂F₂O₂[3] |
| Molecular Weight | 214.21 g/mol [3] |
Physicochemical Data:
| Property | Value | Source |
| Appearance | Liquid | [2] |
| Boiling Point | 243.8 ± 25.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 98.4 ± 18.1 °C | [2] |
| Refractive Index | 1.472 | [2] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Synthesis of tert-Butyl 2,4-Difluorobenzoate
The primary route for synthesizing tert-butyl 2,4-difluorobenzoate involves the esterification of 2,4-difluorobenzoic acid. The tert-butyl group is a common protecting group in organic synthesis, and its introduction as an ester is a foundational reaction.
The overall synthesis can be visualized as a two-step process starting from a suitable precursor to form the carboxylic acid, followed by esterification.
Caption: Synthesis pathway for tert-butyl 2,4-difluorobenzoate.
Experimental Protocol: Synthesis of 2,4-Difluorobenzoic Acid from Nitrile Precursor
This protocol is adapted from a general method for nitrile hydrolysis.
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Reaction Setup: Dissolve the aromatic nitrile precursor (2 mmol) in 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO₄, 5 ml).
-
Heating: Heat the reaction mixture to 60-65 °C for 1-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into water with crushed ice to precipitate the product.
-
Isolation: Filter the precipitate and dry it. This method typically yields a product of high purity (>90%).[4]
Experimental Protocol: Esterification to tert-Butyl 2,4-Difluorobenzoate
This is a representative protocol for acid-catalyzed esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluorobenzoic acid in an excess of tert-butanol, which acts as both reactant and solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heating: Heat the mixture to reflux for several hours.
-
Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting carboxylic acid.
-
Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Applications in Research and Drug Development
Tert-butyl 2,4-difluorobenzoate serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2] The difluorobenzoyl moiety is a common feature in many biologically active compounds.
Key Application Areas:
-
Pharmaceutical Synthesis: It is a starting material for various pharmaceuticals.[2] The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5]
-
Agrochemical Development: The compound is used in the creation of new herbicides and pesticides.[2][6]
-
Organic Synthesis: It is employed as a chemical reagent for a range of organic reactions, including esterification, acetylation, and amidation.[2]
The incorporation of difluoromethyl groups is of growing interest in drug design, and this compound provides a scaffold for such modifications.[7] The tert-butyl ester can act as a protecting group for the carboxylic acid functionality, allowing for transformations on other parts of the molecule before its removal under acidic conditions.
Safety and Handling
While tert-butyl 2,4-difluorobenzoate is considered relatively safe for laboratory use with low toxicity, proper handling is essential.[2]
Hazard Identification and First Aid:
| Exposure Route | Symptoms and Actions |
| Inhalation | May cause respiratory irritation. Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and consult a physician.[3] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[3]
-
Skin Protection: Handle with gloves. Use proper glove removal technique to avoid skin contact.[3]
-
Body Protection: Wear impervious clothing. The type of protective equipment should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[3]
-
Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirators. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Special Hazards: Combustion may produce carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3]
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid formation of dust and aerosols.
-
Ensure adequate ventilation.
-
Store in a dry, well-ventilated place in a tightly closed container.
References
- MSDS of Tert-butyl 2,4-difluorobenzoate. (n.d.).
-
Tert-Butyl 2,4-difluorobenzoate CAS 500353-15-1. (n.d.). BIOSYNCE. Retrieved from [Link]
-
Tert-butyl 3-butyl-2,4-difluorobenzoate | C15H20F2O2 | CID 152085569. (n.d.). PubChem. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET. (n.d.). Carlfors Bruk. Retrieved from [Link]
-
SAFETY DATA SHEET. (2025-10-24). Thermo Fisher Scientific. Retrieved from [Link]
-
The Critical Role of 2,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
tert-Butyl 3,5-difluorobenzoate | C11H12F2O2 | CID 21925017. (n.d.). PubChem. Retrieved from [Link]
-
Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
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N-{2-Tert-Butyl-1-[(4,4-Difluorocyclohexyl)Methyl]-1H-1,3-Benzodiazol-5-Yl}Ethane-1-Sulfonamide. (n.d.). ClinicalTrials.eu. Retrieved from [Link]
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